![molecular formula C15H24N4O2 B3590761 2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid](/img/structure/B3590761.png)
2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid
Overview
Description
2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring substituted with an azepane moiety and an amino acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the azepane moiety and the amino acetic acid group. Common reagents used in these reactions include pyrimidine derivatives, azepane, and amino acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug candidate in pharmaceutical research.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]acetic acid
- 2-[[5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]amino]acetic acid
- 2-[[5-[(4-Propylpiperazin-1-yl)methyl]pyridin-2-yl]amino]acetic acid
Uniqueness
2-[[5-[(4-Ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid is unique due to its specific structural features, such as the azepane moiety and the pyrimidine ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its ability to interact with specific molecular targets and its potential for diverse chemical modifications.
Properties
IUPAC Name |
2-[[5-[(4-ethylazepan-1-yl)methyl]pyrimidin-2-yl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-2-12-4-3-6-19(7-5-12)11-13-8-16-15(17-9-13)18-10-14(20)21/h8-9,12H,2-7,10-11H2,1H3,(H,20,21)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBAJCUGYPKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(CC1)CC2=CN=C(N=C2)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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